Chondroitin Hydrogen Sulfate Sodium Salt

Description

Contextualizing Glycosaminoglycans and Sulfated Polysaccharides

Glycosaminoglycans (GAGs) are long, linear polysaccharides characterized by repeating disaccharide units. wikipedia.org Each unit typically consists of an amino sugar (such as N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (like glucuronic acid or iduronic acid). nih.gov With the exception of hyaluronan, these GAG chains are typically sulfated, classifying them as sulfated polysaccharides. The presence of sulfate (B86663) and carboxyl groups imparts a high negative charge to these molecules, enabling them to attract and retain water, which is crucial for the hydration and resilience of tissues. wikipedia.orgpatsnap.com

Sulfated polysaccharides, a broad category that includes GAGs like chondroitin (B13769445) sulfate, heparin, and keratan (B14152107) sulfate, are found extensively in the extracellular matrix and on the cell surface of animal tissues. nih.govchemicalbook.com The specific arrangement and degree of sulfation along the polysaccharide chain create enormous structural diversity. This "sulfation code" is not random; rather, it dictates the specific biological functions of the GAG, including its interactions with proteins such as growth factors, cytokines, and cell adhesion molecules. annualreviews.org These interactions are fundamental to regulating a wide array of biological processes, from cell-cell communication to tissue development and repair. annualreviews.orgfrontiersin.org

The Significance of Chondroitin Sulfates in Extracellular Matrix Research

Chondroitin sulfate is a primary structural component of the extracellular matrix, particularly abundant in connective tissues like cartilage, bone, skin, and tendons. patsnap.comresearchgate.net In the ECM, chondroitin sulfate chains are covalently attached to a core protein to form proteoglycans. wikipedia.orgwikipedia.org A prominent example is aggrecan, a large proteoglycan found in cartilage, where numerous chondroitin sulfate and keratan sulfate chains are attached to a central protein core. patsnap.combiologists.com These aggrecan molecules, in turn, associate with hyaluronic acid to form massive aggregates that provide cartilage with its remarkable resistance to compression and its shock-absorbing properties. patsnap.com

The significance of chondroitin sulfate in ECM research extends beyond its structural role. The specific sulfation patterns of chondroitin sulfate chains are critical for mediating cellular signaling events. For instance, chondroitin sulfate proteoglycans (CSPGs) are known to interact with various growth factors and their receptors, modulating signaling pathways that are essential for tissue development and morphogenesis. frontiersin.org Research has shown that CSPGs play a role in regulating the Hedgehog signaling pathway, which is crucial for embryonic development, including the formation of the skeletal growth plate. biologists.commolbiolcell.org Furthermore, in the central nervous system, CSPGs are upregulated after injury and are key components of the glial scar, where they are known to inhibit axon regeneration. wikipedia.orgnih.govnih.gov This inhibitory function is a major focus of research aimed at promoting neural repair after spinal cord injury. nih.gov The interaction of chondroitin sulfate with cell surface receptors also influences processes like cell adhesion and migration. researchgate.net

Academic Nomenclature for Chondroitin Hydrogen Sulfate Sodium Salt

The nomenclature for this compound can be complex, with several synonyms and systematic names used in academic and commercial contexts. The common name, Chondroitin Sulfate Sodium Salt, refers to the sodium salt of the sulfated chondroitin polysaccharide. wikipedia.org The term "hydrogen sulfate" specifies the presence of the sulfate group.

In scientific literature, the compound is often referred to by its CAS Registry Number, which is 9082-07-9. scbt.comsigmaaldrich.com This number provides a unique identifier for this substance. The name "Chondroitin, hydrogen sulfate, sodium salt" is also a recognized proper name. caymanchem.com

Systematic IUPAC (International Union of Pure and Applied Chemistry) names for the repeating disaccharide unit are highly descriptive but also exceedingly long and complex, making them impractical for general use. An example of a generated IUPAC name for a sodium salt of a chondroitin sulfate disaccharide is Sodium 2-acetamido-2-deoxy-4-O-(dioxidan-2-id-1-ylsulfonyl)-3-O-β-L-glucopyranuronosyl-β-D-galactopyranose. chemspider.com

It is also important to note that commercial preparations are typically the sodium salt because the chondroitin sulfate molecule possesses multiple negative charges at physiological pH, which are counterbalanced by cations. wikipedia.org The different types of chondroitin sulfate are often denoted by a letter (e.g., Chondroitin Sulfate A, C, D, E), which corresponds to the specific sulfation pattern of the N-acetylgalactosamine and uronic acid residues. wikipedia.org

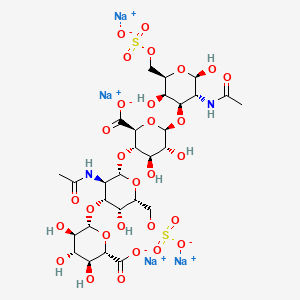

Structure

2D Structure

Properties

Molecular Formula |

C28H40N2Na4O29S2 |

|---|---|

Molecular Weight |

1024.7 g/mol |

IUPAC Name |

tetrasodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C28H44N2O29S2.4Na/c1-5(31)29-9-18(11(33)7(53-25(9)44)3-51-60(45,46)47)55-28-17(39)15(37)20(22(59-28)24(42)43)57-26-10(30-6(2)32)19(12(34)8(54-26)4-52-61(48,49)50)56-27-16(38)13(35)14(36)21(58-27)23(40)41;;;;/h7-22,25-28,33-39,44H,3-4H2,1-2H3,(H,29,31)(H,30,32)(H,40,41)(H,42,43)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4/t7-,8-,9-,10-,11+,12+,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;;;/m1..../s1 |

InChI Key |

DQPSLJYZLFDYMW-GNRHAXGTSA-J |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)[O-])O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Structural Characterization and Molecular Architecture of Chondroitin Hydrogen Sulfate Sodium Salt

Fundamental Disaccharide Repeating Units and Polymerization

The backbone of the Chondroitin (B13769445) Sulfate (B86663) polymer is composed of repeating disaccharide units. cd-bioparticles.netnih.gov Each unit consists of two specific monosaccharides: D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). researchgate.netmdpi.com These monosaccharides are linked together by alternating β(1→3) and β(1→4) glycosidic bonds. researchgate.netmdpi.com Specifically, the structure consists of a repeating sequence of a 4-linked β-D-glucuronic acid residue connected to a 3-linked β-D-N-acetylgalactosamine residue. researchgate.net This fundamental structure forms a long, unbranched polysaccharide chain. mdpi.com The polymerization process to synthesize this backbone involves glycosyltransferases that sequentially add the UDP-activated forms of GlcA and GalNAc to the growing chain. nih.gov

| Component | Description | Glycosidic Linkage to Next Unit |

|---|---|---|

| D-glucuronic acid (GlcA) | An acidic sugar derived from glucose. | β(1→3) linkage to N-acetyl-D-galactosamine |

| N-acetyl-D-galactosamine (GalNAc) | An amino sugar derived from galactose. | β(1→4) linkage to D-glucuronic acid |

Patterns of Sulfation and Their Academic Implications

The significant structural heterogeneity and functional diversity of chondroitin sulfate are primarily due to the patterns of sulfation along the disaccharide chain. nih.govnih.gov Sulfate groups (-SO₃⁻) are added at various positions by specific sulfotransferase enzymes, creating a negatively charged molecule. cd-bioparticles.nettmu.edu.tw The most common sites for sulfation are the carbon-4 (C4) and carbon-6 (C6) positions of the N-acetylgalactosamine (GalNAc) residue. nih.govnih.gov Less frequently, sulfation can also occur at the carbon-2 (C2) position of the D-glucuronic acid (GlcA) unit. mdpi.comnih.gov

This "sulfation code" is of significant academic interest as it dictates the molecule's specific interactions with proteins like growth factors, receptors, and guidance molecules, thereby modulating cellular processes. nih.govnih.gov Research has shown that specific sulfation motifs are critical in various biological and pathological contexts.

Osteoarthritis: Studies have revealed that in osteoarthritic cartilage, there is a significant decrease in the total concentration of chondroitin sulfate, particularly a reduction in chondroitin-4-sulfate. nih.govresearchgate.net This suggests that the down-regulation of specific sulfation patterns could serve as a diagnostic marker for cartilage degradation. tmu.edu.twnih.gov

Cancer Research: The sulfation patterns of chondroitin sulfate have been implicated in cancer progression. For instance, different sulfation motifs have been shown to have varying inhibitory effects on different types of breast cancer cells. nih.gov Certain patterns, such as the E-unit, are involved in processes like cancer cell metastasis. frontiersin.org

Neurobiology: In the central nervous system, specific sulfation patterns are crucial for development and response to injury. nih.gov For example, the CS-E sulfation motif is known to bind with the negative guidance molecule semaphorin 3A, influencing neural pathways. nih.gov D-unit-rich oligosaccharides have been found to promote hippocampal neurite outgrowth. frontiersin.org

| Disaccharide Unit Name | Sulfation Position(s) | Description |

|---|---|---|

| Chondroitin-0-Sulfate (O unit) | None | Non-sulfated disaccharide: [GlcAβ1-3GalNAc]. mdpi.com |

| Chondroitin-4-Sulfate (A unit) | C4 of GalNAc | Monosulfated at the 4-position of GalNAc: [GlcAβ1-3GalNAc(4S)]. nih.govmdpi.com |

| Chondroitin-6-Sulfate (C unit) | C6 of GalNAc | Monosulfated at the 6-position of GalNAc: [GlcAβ1-3GalNAc(6S)]. nih.govmdpi.com |

| Chondroitin-2,6-Sulfate (D unit) | C2 of GlcA and C6 of GalNAc | Disulfated unit: [GlcA(2S)β1-3GalNAc(6S)]. researchgate.netmdpi.com |

| Chondroitin-4,6-Sulfate (E unit) | C4 and C6 of GalNAc | Disulfated unit: [GlcAβ1-3GalNAc(4S,6S)]. researchgate.netmdpi.com |

| Chondroitin-2,4,6-Sulfate (T unit) | C2 of GlcA, C4 and C6 of GalNAc | Trisulfated unit: [GlcA(2S)β1-3GalNAc(4S,6S)]. mdpi.com |

Molecular Diversity and Isomeric Forms within Chondroitin Sulfate Subtypes

The molecular diversity within chondroitin sulfate arises from several factors, including the length of the polysaccharide chain, the specific sequence of sulfated and non-sulfated units, and isomeric variations. nih.govnih.gov Isomers are molecules that have the same chemical formula but different structural arrangements.

The two most prevalent isomeric forms are Chondroitin-4-Sulfate (also known as Chondroitin Sulfate A) and Chondroitin-6-Sulfate (Chondroitin Sulfate C). nih.govresearchgate.net These isomers differ only in the position of a single sulfate group on the GalNAc residue. nih.gov The ratio of these 4-sulfated and 6-sulfated isomers can vary significantly depending on the species and tissue of origin. mdpi.comresearchgate.net For example, cartilage from terrestrial animals like cattle typically has a higher proportion of chondroitin-4-sulfate, while cartilage from marine sources like sharks and fish tends to be enriched in chondroitin-6-sulfate. mdpi.comresearchgate.net This difference in isomeric prevalence can influence the biological properties of the chondroitin sulfate. mdpi.com

A further layer of diversity is introduced by the epimerization of D-glucuronic acid (GlcA) into its C5 epimer, L-iduronic acid (IdoA). nih.gov When IdoA is present in the repeating disaccharide unit instead of GlcA, the GAG is known as Dermatan Sulfate, or Chondroitin Sulfate B. researchgate.netnih.gov Often, GlcA and IdoA can coexist within the same polysaccharide chain, forming a hybrid structure. frontiersin.org

| Name / Subtype | Abbreviation | Key Structural Feature | Typical Source Example |

|---|---|---|---|

| Chondroitin-4-Sulfate | CS-A | Predominantly sulfated at the C4 position of GalNAc. researchgate.net | Bovine cartilage. mdpi.com |

| Chondroitin-6-Sulfate | CS-C | Predominantly sulfated at the C6 position of GalNAc. researchgate.net | Shark cartilage. mdpi.com |

| Dermatan Sulfate (Chondroitin Sulfate B) | DS (CS-B) | Contains L-iduronic acid (IdoA) as an epimer of D-glucuronic acid. nih.gov | Skin, tendons, ligaments. mdpi.com |

Biosynthetic Pathways and Biological Sources of Chondroitin Hydrogen Sulfate Sodium Salt

Cellular Mechanisms Governing Chondroitin (B13769445) Hydrogen Sulfate (B86663) Sodium Salt Synthesis

The biosynthesis of chondroitin sulfate is a sophisticated process that takes place in the endoplasmic reticulum and Golgi apparatus of the cell. wikipedia.orgresearchgate.net It begins with the synthesis of a core protein to which the glycosaminoglycan chain will be attached, forming a proteoglycan. openbiochemistryjournal.com The initiation of the GAG chain attachment is highly specific and not yet fully understood, but it occurs on particular serine residues within the core protein. wikipedia.org

The process starts in the endoplasmic reticulum with the attachment of a xylose molecule to the serine residue. wikipedia.org The subsequent steps occur in the Golgi apparatus, where a common linkage tetrasaccharide (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-) is assembled. frontiersin.org This four-sugar unit acts as a primer for the elongation of the GAG chain. nih.gov The addition of the first N-acetylgalactosamine (GalNAc) sugar to this linkage region commits the chain to becoming a chondroitin sulfate or dermatan sulfate polysaccharide. nih.gov The entire macromolecule is then transported through the Golgi cisternae, where it undergoes elongation and sulfation before being secreted into the extracellular matrix. researchgate.net

Enzymatic Processes Involved in Glycosaminoglycan Sulfation and Chain Elongation

The elongation and sulfation of the chondroitin sulfate chain are orchestrated by a series of specialized enzymes. These processes occur concurrently as the proteoglycan moves through the Golgi apparatus. researchgate.net

Chain Elongation: The polymerization of the chondroitin chain involves the sequential and alternating addition of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc) residues. nih.gov This process is catalyzed by enzymes with dual activities known as chondroitin synthases (CHSY). nih.govgenome.jp These enzymes possess both β1,3-glucuronosyltransferase and β1,4-N-acetylgalactosaminyltransferase activities. kegg.jp For efficient polymerization, chondroitin synthases often form a complex with a chondroitin polymerizing factor (CHPF). genome.jpkegg.jp Research has identified different synthases with distinct roles; for instance, Chondroitin Sulfate Synthase-1 (CSS1) is involved in both chain initiation and extension, whereas Chondroitin Sulfate Synthase-2 (CSS2) primarily participates in the extension of the polysaccharide chain. plos.org

Sulfation: The characteristic sulfation of the chondroitin chain is a critical modification that determines much of its biological function. This reaction is catalyzed by a family of enzymes called sulfotransferases. nih.gov These enzymes transfer a sulfonate group from a high-energy donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific hydroxyl groups on the GalNAc and uronic acid residues of the growing chain. openbiochemistryjournal.com The primary sulfation patterns involve the addition of sulfate groups to the 4-position (C4ST) or 6-position (C6ST) of the GalNAc residues. nih.gov The degree and location of sulfation can influence the chain length and create the immense structural diversity observed in chondroitin sulfate molecules. nih.govnih.gov

| Enzyme Class | Specific Enzyme Example | Gene (Human) | Function in Biosynthesis |

| Glycosyltransferases (Chain Elongation) | Chondroitin Synthase 1 | CHSY1 | Possesses dual enzyme activity for the alternating addition of GlcA and GalNAc residues. nih.gov |

| Chondroitin Polymerizing Factor | CHPF | Cooperates with chondroitin synthases to facilitate efficient chain polymerization. genome.jp | |

| N-acetylgalactosaminyltransferase-2 | CSGALNACT2 | Involved in the elongation of the chondroitin sulfate chain. nih.gov | |

| Sulfotransferases (Sulfation) | Chondroitin 4-O-Sulfotransferase 1 | CHST11 | Transfers a sulfate group to the 4-position of GalNAc residues. nih.govnih.gov |

| Chondroitin 6-O-Sulfotransferase 1 | CHST3 | Transfers a sulfate group to the 6-position of GalNAc residues. nih.gov | |

| Uranyl 2-O-Sulfotransferase | UST | Transfers a sulfate group to the 2-position of uronic acid residues. nih.gov |

Diversification of Biological Source Materials and Their Impact on Research

Chondroitin sulfate is extracted from a variety of animal tissues, and its structural characteristics, such as molecular weight and sulfation pattern, can differ significantly depending on the source. wikipedia.orgresearchgate.net This structural variability is a key area of research, as it influences the molecule's biological properties. mdpi.com

The most common commercial sources of chondroitin sulfate are mammalian cartilaginous tissues. wikipedia.org Tissues from bovine (cow) trachea and porcine (pig) ears and noses are widely used for extraction. wikipedia.orgnih.gov Bovine-derived chondroitin sulfate is frequently utilized in both in vitro studies and clinical trials. nih.gov These sources provide a baseline for understanding the structure and function of chondroitin sulfate, though the precise composition can vary between batches and extraction methods.

Avian cartilage, particularly from chickens, is another significant source. nih.gov The keel cartilage, the flexible cartilage at the tip of a chicken's breastbone, has been identified as a readily available and viable source material. nih.govpsu.edu Research has demonstrated that chondroitin sulfate can be isolated from chicken keel cartilage in substantial quantities and with high purity. nih.govresearchgate.net One study reported a yield of approximately 32.9 mg of glycosaminoglycans per gram of wet keel cartilage, of which 75.5% was determined to be chondroitin sulfate. nih.govresearchgate.net The average molecular weight of chondroitin sulfate from this source was estimated to be around 48,500 Daltons. researchgate.net

A wide array of marine organisms are utilized as sources for chondroitin sulfate, including fish, sharks, and marine invertebrates. researchgate.netnih.gov Marine-derived chondroitin sulfate often exhibits unique structural features compared to its terrestrial counterparts, particularly in its sulfation patterns and molecular weight. mdpi.com For example, chondroitin sulfate from cartilaginous fish like sharks can contain a substantial amount of over-sulfated disaccharides, such as the CS-D unit (GlcA2S-GalNAc6S), which is less common in mammalian sources. mdpi.com The molecular weight can also vary widely; CS extracted from yellowfin tuna heads was found to have a molecular weight of 7.7 kDa, while that from blackmouth catshark was in the range of 53–66 kDa. researchgate.netmdpi.com This structural diversity from marine sources provides researchers with a broader range of molecules to investigate for different biological activities. mdpi.com

| Source Category | Specific Example(s) | Key Characteristics/Research Findings |

| Mammalian | Bovine (cow) trachea, Porcine (pig) cartilage | Widely used as a standard for commercial products and clinical research. wikipedia.orgnih.gov |

| Avian | Chicken keel cartilage | Readily available source with good yield (approx. 32.9 mg GAGs/g wet cartilage) and purity (approx. 75.5% CS). nih.govresearchgate.net Average molecular weight reported at ~48.5 kDa. researchgate.net |

| Marine | Shark, Tuna, Salmon, Skate | Often displays unique sulfation patterns (e.g., higher prevalence of disulfated units) and a wide range of molecular weights (e.g., 7.7 kDa to 66 kDa). researchgate.netmdpi.comkneopen.com |

Advanced Analytical Methodologies for Chondroitin Hydrogen Sulfate Sodium Salt Characterization

Chromatographic Techniques for Structural Elucidation and Purity Assessment

Chromatographic methods are fundamental in the analysis of Chondroitin (B13769445) Hydrogen Sulfate (B86663) Sodium Salt, enabling the separation and quantification of the polymer and its constituent units. These techniques are vital for determining its structural characteristics, including disaccharide composition and molecular weight distribution, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used tool for the analysis of Chondroitin Hydrogen Sulfate Sodium Salt. Various HPLC modes are employed to tackle the complexities of this polydisperse glycosaminoglycan.

Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): This technique is frequently used for the quantitative analysis of chondroitin sulfate after enzymatic digestion. The polymer is first hydrolyzed by specific enzymes, such as chondroitinase ABC or ACII, into unsaturated disaccharides. nih.govnih.gov These disaccharides are then separated and quantified using IP-RP-HPLC with UV detection, typically around 232-240 nm. nih.gov The method's accuracy, repeatability, and linearity have been demonstrated through single-laboratory validation studies. nih.gov

Size-Exclusion HPLC (SEC-HPLC): SEC-HPLC is employed to determine the molecular weight distribution of the intact this compound polymer. This method separates molecules based on their size in solution. nih.govresearchgate.net By using columns with appropriate exclusion limits and calibrating with standards like Pullulan, the number-average (Mn), weight-average (Mw), and peak top (Mp) molecular weights can be calculated. nih.govresearchgate.net

Strong Anion-Exchange HPLC (SAX-HPLC): SAX-HPLC is a powerful method for separating the enzymatically digested disaccharides based on their charge, which is determined by the number and position of sulfate groups. acs.org This allows for a detailed compositional analysis of the different sulfated disaccharides (e.g., monosulfated, disulfated) that make up the chondroitin sulfate chain. acs.org

A common approach in HPLC analysis involves enzymatic digestion of the chondroitin sulfate polymer into its constituent disaccharides, followed by separation and quantification. nih.gov

Table 1: Example of HPLC Conditions for Chondroitin Sulfate Analysis

| Parameter | Ion-Pairing RP-HPLC | Size-Exclusion HPLC | Strong Anion-Exchange HPLC |

|---|---|---|---|

| Column | C18 | Shodex Asahipak GF-510 HQ | Quaternary ammonium-modified silica |

| Mobile Phase | Gradient elution with ion-pairing agents (e.g., heptanesulfonic acid sodium salt) and acetonitrile | 0.04M Sodium dihydrogen phosphate (B84403) – 0.06M Disodium hydrogen phosphate | Sodium acetate (B1210297) buffer (pH 5.0) and acetonitrile |

| Detector | UV (232-240 nm) | Refractive Index (RI) | UV (232 nm) |

| Application | Quantification of disaccharides after enzymatic digestion | Molecular weight distribution of intact polymer | Separation and quantification of sulfated disaccharides |

Capillary Electrophoresis for Oligosaccharide Profiling and Quality Control

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), offers a high-resolution separation technique for the analysis of this compound-derived oligosaccharides and disaccharides. rsc.org

The principle of CZE relies on the differential migration of charged species in an electrolyte-filled capillary under the influence of a high-voltage electric field. After enzymatic depolymerization of the chondroitin sulfate chain, the resulting unsaturated disaccharides, which possess a net negative charge, can be separated. rsc.org The separation is primarily based on the charge-to-mass ratio of the analytes. rsc.org This allows for the resolution of non-, mono-, di-, and even trisulfated disaccharides. rsc.org

CZE is a powerful tool for:

Oligosaccharide Profiling: It can resolve complex mixtures of disaccharides, providing a detailed fingerprint of the chondroitin sulfate sample. researchgate.net

Quality Control: The technique's high efficiency and sensitivity make it suitable for assessing the purity and composition of raw materials and finished products. nih.gov Even subtle differences, such as the chirality at a single center between disaccharides from chondroitin and hyaluronate, can be resolved. rsc.org

Quantitative Analysis: CZE allows for the quantitation of individual disaccharides, requiring only picogram quantities of the sample. rsc.org

The method is known for being fast and simple, providing a powerful alternative or complement to HPLC for the analysis of acidic disaccharides derived from glycosaminoglycans. rsc.org

Spectroscopic Approaches for Molecular Fingerprinting and Conformational Analysis

Spectroscopic techniques provide invaluable information on the molecular structure, functional groups, and conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the detailed structural elucidation of chondroitin sulfate. 13C-NMR spectra, in particular, offer well-resolved signals that allow for a more complete characterization than proton (1H) NMR. acs.org These spectra can confirm the main structural features, such as the anomeric configuration and conformation of the constituent sugar residues. acs.org Furthermore, 13C-NMR can reveal the heterogeneity within a sample, identifying the relative proportions of different sulfation patterns (e.g., 4-sulfate vs. 6-sulfate sequences). acs.org Advanced NMR techniques, such as those using partially oriented samples and 13C-labeled acetyl groups, can provide orientational constraints to determine the solution conformation of chondroitin sulfate oligomers. nih.govjasco-global.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used for molecular fingerprinting by identifying the characteristic vibrational modes of the molecule's functional groups. For chondroitin sulfate, specific spectral regions are associated with key structural components. researchgate.netmdpi.com The S=O stretching vibration (around 1220-1280 cm-1) is indicative of the sulfate groups, while bands corresponding to N-H bending, C-O symmetric vibration, and other oligosaccharide modes are also identifiable. researchgate.netuu.nl FTIR is sensitive enough to distinguish between different sulfated isoforms, such as C-4 and C-6 sulfation, based on subtle shifts in the fingerprint region (e.g., peaks around 857 cm-1 and 826 cm-1). researchgate.netuu.nl This makes it a rapid and useful tool for confirming identity and detecting structural microheterogeneity. researchgate.net

Mass Spectrometry for Disaccharide Composition and Sulfation Site Identification

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the detailed structural analysis of this compound. researchgate.net This approach is typically performed after enzymatic digestion of the polymer into a mixture of disaccharides. researchgate.net

The process involves:

Enzymatic Digestion: Chondroitinases (e.g., Chondroitinase ABC) are used to cleave the polysaccharide chain into unsaturated disaccharides. researchgate.net

Chromatographic Separation: The resulting disaccharide mixture is separated, often by reversed-phase or anion-exchange chromatography.

Mass Spectrometric Analysis: The separated disaccharides are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique used to generate ions of the disaccharides.

Tandem MS (MS/MS): In MS/MS, precursor ions corresponding to specific disaccharides are selected and fragmented. The resulting fragment ions provide detailed structural information, allowing for the unambiguous identification of the sulfation site (e.g., 4-sulfate vs. 6-sulfate) and the type of disaccharide unit. researchgate.net

This methodology allows for the precise determination of the average sulfation pattern and the relative abundance of different disaccharide units, which are critical for defining the structural characteristics of the original this compound. researchgate.net LC-MS/MS methods have been developed for the simultaneous analysis of multiple glycosaminoglycan-derived disaccharides with high sensitivity and reproducibility. researchgate.net

Table 2: Common Disaccharide Precursor and Fragment Ions in MS Analysis

| Disaccharide Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| Δ4S-CS | 458.1 | 300, 282 |

| Δ6S-CS | 458.1 | - |

| Δ0S-CS | 378.1 | - |

| ΔdiSB-CS (2S, 4S) | 538.0 | - |

| ΔdiSD-CS (2S, 6S) | 538.0 | 237 (from 458) |

| ΔdiSE-CS (4S, 6S) | 538.0 | - |

Data compiled from multiple sources. researchgate.net Note: Fragmentation patterns can be complex and depend on instrumentation and conditions.

Establishment and Application of Pharmacopeial Standards and Reference Materials (e.g., USP, European Pharmacopoeia)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish official standards for the quality and purity of this compound. These standards are critical for ensuring the consistency and quality of the material used in pharmaceutical preparations and dietary supplements.

The monographs in these pharmacopeias provide a set of tests, procedures, and acceptance criteria for attributes such as:

Identification: Tests to confirm the identity of the substance, often including Infrared (IR) spectroscopy.

Assay: Procedures to determine the potency or content of chondroitin sulfate sodium. The USP specifies a content of not less than 90.0 percent and not more than 105.0 percent, calculated on the dried basis.

Purity: Limits for impurities, including loss on drying, residue on ignition, chloride, and sulfate.

Specific Tests: Other tests may include pH, specific rotation, and clarity and color of solution.

A key component of pharmacopeial compliance is the use of official Reference Materials .

USP Chondroitin Sulfate Sodium RS (Reference Standard): This is a highly characterized material used as a benchmark for identity, strength, quality, and purity tests outlined in the USP monograph.

European Pharmacopoeia CRS (Chemical Reference Substance): The Ph. Eur. provides Chondroitin Sulphate Sodium CRS for similar purposes in accordance with its monograph. jasco-global.com

These reference standards are essential for the calibration of analytical instruments and for the validation of analytical procedures, ensuring that results are accurate and comparable across different laboratories. The Certificate of Suitability to the monographs of the European Pharmacopoeia (CEP) is another tool used by manufacturers to demonstrate that the quality of their substance is suitably controlled by the respective Ph. Eur. monograph.

Method Development, Validation, and Transfer in Research Settings

The development, validation, and transfer of analytical methods for this compound are governed by stringent guidelines to ensure the reliability and consistency of analytical data. These processes are crucial in both research and quality control environments.

Method Development: This phase focuses on creating a new analytical procedure or modifying an existing one to be suitable for its intended purpose. For chondroitin sulfate, this could involve optimizing HPLC separation conditions (e.g., mobile phase composition, column type, flow rate) or refining enzymatic hydrolysis protocols to achieve complete digestion without degradation of the resulting disaccharides.

Method Validation: Validation is the process of confirming, through the provision of objective evidence, that the requirements for a specific intended use or application have been fulfilled. Analytical method validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). uu.nl Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed using recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). acs.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Robustness/Ruggedness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 3: Example Validation Parameters from a Validated HPLC Method

| Validation Parameter | Result |

|---|---|

| Accuracy (Recovery) | 101-106% from control material nih.gov |

| Repeatability (RSD) | 1.60% to 4.72% nih.gov |

| Linearity (Correlation Coefficient) | Typically > 0.99 |

| LOD | 1.8 µg/mL |

| LOQ | 5.49 µg/mL |

Method Transfer: This is the formal process of transferring a validated analytical method from one laboratory (the transferring lab) to another (the receiving lab). A successful transfer ensures that the receiving lab can perform the method with the same level of reliability, accuracy, and precision as the originating lab. This is a critical step when moving a method from a research and development setting to a routine quality control laboratory.

Molecular and Cellular Mechanisms of Action in Vitro

Modulation of Enzymatic Activities in Cellular Degenerative Processes

Chondroitin (B13769445) hydrogen sulfate (B86663) sodium salt plays a significant role in maintaining the balance between anabolic and catabolic processes in tissues like cartilage by modulating the activity of specific enzymes involved in ECM degradation.

Research demonstrates that chondroitin sulfate can counteract cartilage degradation by inhibiting the expression and activity of key enzymatic families, primarily the Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS). In studies using human chondrocyte cell lines, treatment with chondroitin sulfate has been shown to inhibit the expression and activities of MMP-2 and MMP-9. nih.govnih.gov Further investigations in monosodium iodoacetate-induced osteoarthritis models revealed that chondroitin sulfate significantly down-regulated the levels of MMP-2, MMP-3, MMP-9, and MMP-13. e-century.us In hydrogen peroxide-treated HTB-94 cells, it suppressed the mRNA and protein expression of MMP-3 and MMP-13, enzymes that specifically degrade type II collagen. mdpi.com

In addition to MMPs, chondroitin sulfate affects the ADAMTS family, particularly ADAMTS-5, a key aggrecanase. In interleukin-1 beta (IL-1β)-treated rabbit articular chondrocytes, chondroitin sulfate was associated with a significant decrease in ADAMTS-5 expression at both the mRNA and protein levels, though no effect was observed on ADAMTS-4. nih.gov

Conversely, chondroitin sulfate enhances the expression of endogenous inhibitors of these enzymes, known as Tissue Inhibitors of Metalloproteinases (TIMPs). Studies have shown that treatment increases the expression of TIMP-1 and TIMP-2 in human chondrocytes. nih.govnih.gov Similarly, in HTB-94 cells, it enhanced the expression of TIMP-1 and TIMP-3. mdpi.com This dual action of inhibiting degradative enzymes while upregulating their natural inhibitors contributes to the preservation of the cartilage matrix. e-century.usmdpi.com

| Enzyme Family | Specific Enzyme | Effect of Chondroitin Sulfate | Cell/Model System | Citation |

|---|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | MMP-1 | No effect on IL-1β-induced expression | Rabbit Articular Chondrocytes | nih.gov |

| MMP-2 | Inhibition/Down-regulation | Human Chondrocytes (chon-001) | nih.govnih.gov | |

| MMP-3 | Inhibition/Down-regulation | HTB-94 Cells, OA Rat Model | e-century.usmdpi.com | |

| MMP-9 | Inhibition/Down-regulation | Human Chondrocytes (chon-001) | nih.govnih.gov | |

| MMP-13 | Inhibition/Down-regulation | HTB-94 Cells, OA Rat Model | e-century.usmdpi.com | |

| ADAMTS | ADAMTS-4 | No effect | Rabbit Articular Chondrocytes | nih.gov |

| ADAMTS-5 | Decreased expression | Rabbit Articular Chondrocytes | nih.gov | |

| Tissue Inhibitors of Metalloproteinases (TIMPs) | TIMP-1 | Increased expression/Up-regulation | Human Chondrocytes, HTB-94 Cells | nih.govmdpi.com |

| TIMP-2 | Increased expression | Human Chondrocytes (chon-001) | nih.gov | |

| TIMP-3 | Enhanced expression | HTB-94 Cells | mdpi.com |

Investigation of Anti-Inflammatory Signaling Pathways in Cellular Systems

Chondroitin sulfate exerts anti-inflammatory effects by modulating key intracellular signaling pathways, notably the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response in chondrocytes. nih.govfrontiersin.org

The NF-κB pathway is a primary target. In interleukin-1β (IL-1β)-stimulated rabbit chondrocytes, chondroitin sulfate was found to reduce the nuclear translocation of NF-κB. nih.gov This inhibitory action prevents the transcription factor from activating pro-inflammatory genes. nih.govresearchgate.net The mechanism involves the inhibition of upstream signaling components; studies in human chondrocytes have shown that chondroitin sulfate decreases the phosphorylation of Akt, IκB kinase (IKK), IκB, and the p65 subunit of NF-κB. nih.govnih.gov By working upstream of the inflammasome, chondroitin sulfate attenuates NF-κB activity induced by various stimuli. nih.govresearchgate.net It has been shown to significantly reduce the activity of canonical NF-κB transcription factors, including p65, p50, c-Rel, and RelB. nih.gov

In addition to the NF-κB pathway, chondroitin sulfate influences the MAPK signaling cascades. In IL-1β-stimulated chondrocytes, it decreased the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (Erk1/2) and abrogated the phosphorylation of p38MAPK. nih.gov The inhibition of these pathways is crucial as they are known to trigger chondrocyte inflammation and contribute to the degradation of the cartilage matrix. frontiersin.org

Assessment of Antioxidative Effects within Cell Culture Environments

Chondroitin sulfate demonstrates antioxidative properties in cell culture systems by modulating the levels of reactive oxygen species (ROS) and the products of oxidative damage. ROS, such as hydrogen peroxide and the superoxide (B77818) anion radical, are highly reactive molecules that can lead to cellular damage when in excess. uran.uamdpi.com

In studies using rat chondrocytes damaged by hydrogen peroxide, chondroitin sulfate administration led to a decrease in the content of active forms of oxygen and products of lipid peroxide oxidation, such as dienoic conjugates and Schiff bases. uran.ua However, the relationship with ROS is complex. In one study on a human chondrocyte cell line, chondroitin sulfate treatment was found to significantly induce intracellular ROS generation, which was linked to enhanced cell migration. nih.govnih.gov This suggests that physiological levels of ROS can act as intracellular signals for processes like chondrogenic differentiation. nih.gov

Regulation of Cellular Proliferation, Differentiation, and Migration

Chondroitin sulfate is involved in fundamental cellular processes, including proliferation, differentiation, and migration, which are critical for tissue development and homeostasis. nih.govfrontiersin.org In vitro studies have shown that chondroitin sulfate can significantly induce cell proliferation in human chondrocyte cell lines at concentrations of 100, 200, and 400 µg/mL after 48 hours. nih.gov This proliferative effect has also been observed in 3D cultures of chondrocytes. scienceopen.com The compound appears to induce proliferation by promoting the production of β-catenin. nih.govnih.gov

The compound also plays a role in cell differentiation. It is essential for the differentiation of chondrocytes, a process regulated by transcription factors like SOX9, RUNX2, and TRPS1. mdpi.com Studies on neural stem/progenitor cells have shown that chondroitin sulfate proteoglycans regulate their proliferation and influence fate decisions between neuronal and glial lineages. researchgate.net The enzymatic removal of chondroitin sulfate GAGs resulted in diminished cell proliferation and impaired neuronal differentiation, highlighting their importance in these processes. researchgate.net

Furthermore, chondroitin sulfate enhances cell migration. In transwell assays using a chondrocyte cell line, treatment with 200 µg/mL of chondroitin sulfate increased cell migration after 72 hours. nih.gov This effect was linked to an increase in intracellular ROS, as treatment with an antioxidant blocked the induced migration. nih.govnih.gov Chondroitin sulfate proteoglycans have also been shown to regulate the migration of multipotent neural precursor cells through integrin signaling pathways. doaj.org

Immunological Modulations and Cell-Mediated Responses in Glycobiology

Chondroitin sulfate demonstrates significant immunomodulatory properties, influencing both innate and adaptive immune responses by interacting with various immune cells and signaling pathways. frontiersin.org Its effect can be either pro-inflammatory or anti-inflammatory depending on the context and its specific structure.

In a model of experimental autoimmune encephalomyelitis (EAE), chondroitin sulfate A (CS-A) exacerbated symptoms by up-regulating STAT4 expression, which induces IFN-γ production and Th1 CD4 T cell differentiation. nih.gov It also up-regulated STAT3, increasing IL-17 producing T cells. nih.gov This suggests a stimulatory role in certain autoimmune responses. nih.gov The specific sulfation pattern of the chondroitin sulfate chain is crucial for its immunological activities; for instance, chondroitin sulfate E (CS-E) was shown to induce greater Th1-promoting activity than CS-A, an effect potentially mediated through L-selectin on lymphocytes. nih.gov

Conversely, chondroitin sulfate can exhibit anti-inflammatory effects. In studies with THP-1 macrophages, it was shown to inhibit the activation of NF-κB induced by pathogenic molecules, thereby reducing inflammatory responses. nih.govresearchgate.net Furthermore, degraded products of chondroitin sulfate have been shown to decrease TNFα production from splenocytes and block the migration of lymphocytes. nih.gov Chondroitin sulfate can also regulate the function of antigen-presenting cells like dendritic cells (DCs), which are pivotal in directing T cell differentiation and shaping the immune response. frontiersin.org

Effects on Collagen Synthesis in Cartilaginous Tissue Organ Culture Models

Chondroitin sulfate influences the synthesis of collagen, a primary structural protein in the extracellular matrix of cartilage. Its effects appear to be specific to the collagen type and the cellular context.

In studies with human chondrocytes, treatment with chondroitin sulfate has been shown to increase the expression of type II collagen, which is the predominant collagen type in hyaline cartilage and essential for its structural integrity. nih.govnih.gov This anabolic effect is consistent with its role in promoting the synthesis of other key matrix components like proteoglycans. nih.gov Research using porcine chondrocytes cultured in fibrin-alginate hydrogels also demonstrated that the cells retained their phenotype, as indicated by their relative expression of type II versus type I collagen mRNA transcripts. scienceopen.com In H2O2-treated HTB-94 cells, chondroitin sulfate enhanced the expression of mRNA and protein associated with cartilage formation, including pro-collagen type II. mdpi.com

Analysis of Cytotoxic Profiles in Normal and Experimental Cell Cultures

The in vitro cytotoxic profile of chondroitin hydrogen sulfate sodium salt has been evaluated across a variety of normal and experimental cell cultures. The majority of studies suggest that chondroitin sulfate exhibits low to no cytotoxicity in normal cells at concentrations typically used in research. mdpi.comresearchgate.net However, its effects on experimental or cancerous cell lines appear to be more complex and can vary depending on the specific type of chondroitin sulfate, its concentration, and the cancer cell line being studied.

In normal human chondrocyte cell lines, such as HTB-94, porcine-derived chondroitin sulfate sodium did not negatively affect cell viability after 24 hours of incubation at various concentrations. researchgate.net Similarly, studies on the osteoblastic-like cell line MG-63 showed no cytotoxicity for chondroitin sulfate concentrations below 0.5 mg/mL. mdpi.com Another investigation determined that chondroitin sulfate concentrations ranging from 0.016 mg/mL to 0.08 mg/mL are not cytotoxic to HaCaT cells. mdpi.com Furthermore, a toxicological assessment of chondroitin sulfate oligosaccharide at doses from 0.0625 to 2 mg/mL concluded that it was not genotoxic. probiologists.comprobiologists.com

Research on the effects of chondroitin sulfate on cancer cell lines has yielded varied results. For instance, sturgeon-derived chondroitin sulfate demonstrated an ability to inhibit the proliferation of the human colon cancer cell line HCT-116 in a dose-dependent fashion, an effect linked to cell cycle arrest and apoptosis. nih.gov In contrast, chondroitin-4-sulfate (CHSA), a specific isomer, has been shown to promote the tumor growth potential of human melanoma cells that express the BRAF V600E mutation. nih.gov This suggests that the effect of chondroitin sulfate on cancer cells can be highly specific to the oncogenic background of the cells. Another variant, chondroitin sulfate E (CS-E), was found to increase the invasive activity of the MDA-MB-231 human triple-negative breast cancer cell line. frontiersin.org

The following tables summarize the findings from various in vitro studies on the cytotoxicity of chondroitin sulfate in different cell lines.

Cytotoxicity in Normal Cell Lines

| Cell Line | Chondroitin Sulfate Type/Source | Concentration Range | Incubation Time | Observed Effect | Reference |

| HTB-94 (Chondrocytes) | Porcine-derived | 10, 50, 100, 200 µg/mL | 24 hours | No negative effect on cell viability | researchgate.net |

| MG-63 (Osteoblastic-like) | Marine & Bovine | < 0.5 mg/mL | 72 hours | No cytotoxicity observed | mdpi.com |

| HaCaT (Keratinocytes) | Not specified | 0.016 - 0.08 mg/mL | Not specified | No cytotoxicity observed | mdpi.com |

| Mouse Lymphoma Cells | Chondroitin Sulfate Oligosaccharide | 0.0625 - 2 mg/mL | 3 and 24 hours | Not genotoxic | probiologists.com |

| Bovine Articular Cartilage Explants | Shark Cartilage | 10 and 100 mg/mL | Up to 28 days | Cell viability maintained | nih.gov |

Cytotoxicity and Proliferative Effects in Experimental (Cancer) Cell Lines

| Cell Line | Chondroitin Sulfate Type/Source | Concentration Range | Observed Effect | Reference |

| HCT-116 (Human Colon Cancer) | Sturgeon-derived (SCS) | Not specified | Inhibited proliferation in a dose-dependent manner; induced apoptosis | nih.gov |

| BRAF V600E Melanoma Cells | Chondroitin-4-sulfate (CHSA) | Not specified | Promoted tumor growth potential | nih.gov |

| MDA-MB-231 (Breast Cancer) | Chondroitin Sulfate E (CS-E) | Not specified | Enhanced invasive activity | frontiersin.org |

| A431 (Human Epidermoid Carcinoma) | Chondroitin-Sulfate-A-Coated Magnetite Nanoparticles | Not specified | No substantial action on cell growth | mdpi.com |

Preclinical in Vivo Investigations of Chondroitin Hydrogen Sulfate Sodium Salt Non Human Studies

Development and Utilization of Animal Models for Glycosaminoglycan Research

The preclinical assessment of Chondroitin (B13769445) Hydrogen Sulfate (B86663) Sodium Salt has been significantly advanced through the use of various animal models designed to mimic human conditions, particularly osteoarthritis (OA). These models are crucial for evaluating the structural and biochemical effects of glycosaminoglycans (GAGs) on joint tissues. nih.gov

One commonly utilized model is the Hartley guinea pig, which spontaneously develops osteoarthritis, offering a naturalistic progression of the disease for long-term studies. researchgate.netslarc.org.cn Researchers have used this model to observe the effects of long-term administration of chondroitin sulfate on cartilage destruction. researchgate.net Another prevalent approach is the surgically induced instability model in rabbits, where transection of the cranial or anterior cruciate ligament leads to the rapid development of OA. mdpi.com This model is valued for its reproducibility and the ability to study the progression of the pathology in a controlled manner. mdpi.com Rat models of osteoarthritis, induced by intra-articular injections of substances like mono-iodoacetate (MIA), are also employed to study the pharmacokinetic behavior of chondroitin sulfate in a joint environment that mimics the altered state of a human knee with OA. scienceopen.com

These experimental preclinical studies in animal models of OA are fundamental for focusing on the structural impact of chondroitin sulfate on knee synovial joint tissues and associated biochemical markers. nih.gov The outcomes in these models are typically assessed through a variety of methods, including gross morphology, histology, histomorphometry, and imaging techniques to provide a comprehensive understanding of the compound's effects. nih.gov

Pharmacokinetic and Pharmacodynamic Analyses in Animal Systems

Pharmacokinetic studies in animal systems have been essential to understand the absorption, distribution, metabolism, and excretion of orally administered Chondroitin Hydrogen Sulfate Sodium Salt. Following oral administration in rats and dogs, it has been demonstrated that more than 70% of the radioactivity from a labeled compound is absorbed. vitaflex.com

Investigations in rat models have shown that after oral intake, chondroitin sulfate is absorbed as both a high molecular mass polysaccharide and as smaller derivatives resulting from partial depolymerization. nih.gov In a study involving an osteoarthritis rat model, radiolabeled chondroitin sulfate (¹⁴C-CS) was administered via intra-articular injection. The compound showed a prolonged residence inside the joint and a slow release into the plasma, with a terminal half-life of about 5 days in both knee cartilage and plasma. scienceopen.com This slow release is believed to support long-term beneficial effects within the joint. scienceopen.com

The pharmacodynamic effects observed in animal models correlate with these pharmacokinetic profiles. For instance, the sustained presence of chondroitin sulfate in synovial fluid and cartilage corresponds with observed biochemical changes, such as modifications in enzyme release and the synthesis or degradation of hyaluronan and other glycosaminoglycans. vitaflex.com Studies in dogs with degenerative joint disease have suggested that chondroitin sulfate stimulates the metabolic activity of chondrocytes, which may contribute to the maintenance of the cartilage matrix. scielo.br

| Parameter | Animal Model | Route of Administration | Finding | Reference |

| Absorption | Rat, Dog | Oral | Over 70% of radiolabeled compound absorbed. | vitaflex.com |

| Terminal Half-Life | Rat (OA model) | Intra-articular | Approximately 5 days in both plasma and knee cartilage. | scienceopen.com |

| Metabolic Activity | Dog (DJD model) | Not Specified | Suggested stimulation of chondrocyte metabolic activity. | scielo.br |

Mechanistic Studies of this compound within Animal Tissues

Mechanistic studies in animal tissues have sought to elucidate the specific molecular pathways through which this compound exerts its effects. A primary mechanism observed is its influence on chondrocyte activity and the balance between anabolic and catabolic processes in cartilage. In vitro experiments using chondrocytes, often derived from animal cartilage, have shown that chondroitin sulfate can stimulate the synthesis of proteoglycans. researchgate.netnih.gov

Furthermore, chondroitin sulfate has been shown to inhibit the expression of factors that degrade cartilage. It can interfere with inflammatory pathways, such as blocking NF-κB mediated inflammation, which in turn reduces the production of matrix metalloproteinases (MMPs) like stromelysin-1 and interstitial collagenase. nih.govresearchgate.net In a guinea pig model of spontaneous OA, long-term administration of chondroitin sulfate was found to reduce cartilage degeneration by inhibiting the expression of MMP-3. researchgate.net

Studies using pre-osteoblast cells (MC3T3-E1) have explored the compound's role in bone formation, a process relevant to the subchondral bone changes seen in osteoarthritis. These investigations indicate that exogenous GAGs like chondroitin sulfate support osteoblast differentiation by promoting collagen production and subsequent mineralization of the extracellular matrix. nih.gov The compound appears to influence key signaling pathways, including the SMAD-mediated and ERK-dependent pathways, particularly in the presence of bone morphogenetic protein 2 (BMP2). nih.gov

Bioavailability and Tissue Distribution Studies in Various Animal Models

Bioavailability and tissue distribution studies have confirmed that this compound, when administered orally, can reach target tissues like cartilage and synovial fluid. An absolute bioavailability of 15% has been demonstrated in rats after oral administration. sci-hub.st

Following absorption, the compound shows a distinct tropism for cartilaginous tissues. sci-hub.st Twenty-four hours after oral administration of a radiolabeled form in rats and dogs, radioactivity was found to be higher in the intestine, liver, kidneys, synovial fluid, and cartilage compared to other tissues. vitaflex.com This preferential distribution to joint components is critical for its biological activity. Even after 36 hours, high molecular mass radioactive compounds were still present in the plasma of these animals, indicating sustained systemic presence. vitaflex.com

The molecular weight of the chondroitin sulfate preparation can influence its bioavailability. Non-animal derived chondroitin sulfate, which typically has a lower molecular weight, has been shown in a rat model for osteoarthritis to have potentially better absorption compared to animal-derived sources. sci-hub.st This suggests that the structural properties of the polysaccharide chains are a significant factor in its pharmacokinetic profile. researchgate.net

| Parameter | Animal Model | Key Finding | Reference |

| Absolute Bioavailability | Rat | 15% after oral administration. | sci-hub.st |

| Tissue Distribution | Rat, Dog | Higher concentrations found in synovial fluid and cartilage 24 hours post-oral administration. | vitaflex.com |

| Plasma Presence | Rat, Dog | High molecular mass radiolabeled compounds still present in plasma after 36 hours. | vitaflex.com |

Influence on Extracellular Matrix Remodeling in Animal Systems

This compound, as a major component of the extracellular matrix (ECM), plays a significant role in its homeostasis and remodeling. researchgate.net In animal models of joint disease, administration of chondroitin sulfate has been shown to positively influence the ECM by stimulating the production of key components and inhibiting their degradation. researchgate.net

In dogs with degenerative joint disease, treatment with chondroitin sulfate was associated with better maintenance of the cartilage matrix, which was attributed to increased metabolic activity of chondrocytes and enhanced synthesis of proteoglycans. scielo.br Similarly, studies in Hartley guinea pigs demonstrated that chondroitin sulfate supplementation helps bolster connective tissues by inhibiting cartilage destruction and stimulating proteoglycan production. researchgate.net The compound is a fundamental building block of proteoglycans, which are essential for the hydration and elasticity of cartilage. scielo.brresearchgate.net

Beyond cartilage, chondroitin sulfate proteoglycans (CSPGs) are involved in the activity-dependent remodeling of the ECM in other tissues. For example, in the hypothalamo-neurohypophysial system of rats, chronic physiological stimulation led to a decrease in the levels of specific CSPGs, suggesting that the remodeling of this matrix is involved in structural plasticity. nih.gov This indicates a broader role for chondroitin sulfate in regulating the microenvironment of various tissues, affecting processes like cell adhesion and proliferation by interacting with growth factors and cell surface receptors. researchgate.net

Structure Function Relationships and Molecular Design of Chondroitin Hydrogen Sulfate Sodium Salt

Impact of Sulfation Degree and Pattern on Biological Activity and Receptor Binding

The biological activities of chondroitin (B13769445) sulfate (B86663) are profoundly influenced by the degree and specific pattern of sulfation along its polysaccharide chain. The arrangement of sulfate groups creates a "sulfation code" that dictates its interaction with a wide array of proteins, including growth factors, cytokines, and cell surface receptors. nih.gov This specificity in binding is crucial for modulating cellular signaling pathways.

Different sulfation patterns give rise to various chondroitin sulfate isomers, such as chondroitin-4-sulfate (CS-A), chondroitin-6-sulfate (CS-C), chondroitin-2,6-disulfate (CS-D), and chondroitin-4,6-disulfate (CS-E), each exhibiting distinct biological functions. For instance, highly sulfated forms like CS-D and CS-E have been shown to be critical in regulating the functions of chondroitin sulfate proteoglycans (CSPGs) by interacting with growth factors and inhibitory cell surface receptors. nih.gov

Research has demonstrated that specific sulfation patterns are essential for neuronal development. While CS-A and CS-C are often considered inhibitory to neuron growth, CS-D and CS-E have been found to promote neurite outgrowth. nih.gov For example, CS-D promotes neurite outgrowth by acting as a ligand for the neuronal integrin αVβ3. nih.gov This interaction is specific, as the precursor form, CS-C, does not exhibit the same binding affinity or promotional effect. nih.gov

The binding affinity of chondroitin sulfate to various proteins is directly correlated with its sulfation pattern. Surface Plasmon Resonance (SPR) studies have revealed that different chondroitin sulfate variants exhibit a wide range of binding affinities for fibroblast growth factor-2 (FGF-2), with dissociation constants (kD) spanning from the nanomolar to micromolar range. nih.govnih.gov This variation in binding is attributed to how the specific sulfation patterns modulate the surface charge and three-dimensional structure of the polysaccharide. nih.govnih.gov

The following interactive data table summarizes the binding affinities of different chondroitin sulfate isomers to various proteins, highlighting the specificity conferred by the sulfation pattern.

| Chondroitin Sulfate Isomer | Binding Partner | Dissociation Constant (Kd) | Biological Implication |

|---|---|---|---|

| Chondroitin Sulfate E (CS-E) | FGF-16 | ~47.2 nM | Growth factor signaling |

| Chondroitin Sulfate E (CS-E) | FGF-18 | ~8.9 nM | Growth factor signaling |

| Chondroitin Sulfate E (CS-E) | HB-EGF | ~16 nM | Growth factor signaling |

| Chondroitin Sulfate E (CS-E) | Contactin-1 | ~1.4 μM | Neurogenesis |

| 2-O-sulfated Chondroitin Sulfate | FGF-2 | High Affinity | Growth factor binding and signaling |

| 3-O-sulfated Chondroitin Sulfate | FGF-2 | Low Affinity (6.6 µM) | Weak, non-specific protein interaction |

Correlation Between Polymer Length and Functional Outcomes in Glycosaminoglycans

The length of the glycosaminoglycan chain is another critical determinant of the biological function of chondroitin sulfate. The molecular weight of naturally occurring chondroitin sulfate can vary significantly, typically ranging from 10 to 40 kDa as a result of extraction and purification processes, which can influence its chemical properties and pharmacological activities. mdpi.com

Studies on fucosylated chondroitin sulfate (FCS) and its derivatives have shown a clear dependence of neurite outgrowth-promoting activity on chain length. mdpi.com Both natural FCS and its depolymerized products demonstrated significant activity, with longer chains generally exhibiting a more potent effect. mdpi.com This suggests that a minimum chain length is required to effectively engage with cellular receptors and trigger downstream signaling pathways. For instance, a study on aggrecan, a large CSPG, revealed that its inhibitory effect on neurite outgrowth is mediated by its chondroitin sulfate and N-linked oligosaccharide chains. mdpi.com

The influence of polymer length extends to other biological processes as well. For example, the uptake of amyloid aggregates, which are implicated in neurodegenerative diseases, is dependent on the chain length of glycosaminoglycans. Shorter heparin fragments (4- and 8-mers) showed no inhibitory activity on the uptake of tau aggregates, whereas longer fragments (12- and 16-mers) exhibited modest inhibition. This indicates that a critical chain length is necessary for the interaction between the GAG and the amyloid aggregate.

The following interactive data table illustrates the relationship between chondroitin sulfate oligosaccharide length and specific functional outcomes.

| Oligosaccharide Length (Number of Monomer Units) | Functional Outcome | Observed Effect |

|---|---|---|

| 4-mer and 8-mer (Heparin fragments) | Inhibition of Tau Aggregate Uptake | No significant inhibitory activity |

| 12-mer and 16-mer (Heparin fragments) | Inhibition of Tau Aggregate Uptake | Modest inhibitory activity |

| Various lengths of Fucosylated Chondroitin Sulfate | Neurite Outgrowth Promotion | Activity is chain length-dependent, with longer chains showing more potent effects |

Strategies for Chemical Modifications and Engineered Analogs to Enhance Specificity

The detailed understanding of chondroitin sulfate's structure-function relationships has paved the way for the development of chemically modified and engineered analogs with enhanced specificity and desired biological activities. These strategies aim to create novel molecules for therapeutic applications by fine-tuning their interactions with specific biological targets.

One approach involves the enzymatic and chemoenzymatic synthesis of chondroitin sulfate with well-defined structures. nih.gov These methods allow for the precise control of sulfation patterns and chain lengths, overcoming the heterogeneity of naturally sourced chondroitin sulfate. nih.gov For example, chemoenzymatic methods have been employed to synthesize chondroitin polymers and their derivatives with specific biological activities. nih.gov

Chemical modifications of the chondroitin sulfate backbone can also be used to alter its properties. Fucosylated chondroitin sulfate (FCS), a naturally occurring modified form found in sea cucumbers, has shown potent anticoagulant, antithrombotic, and antitumor activities. mdpi.com The synthesis of novel FCS tetrasaccharides with specific sulfation patterns has been achieved, providing tools to investigate their diverse biological functions. creative-biolabs.com Furthermore, the polymerization of chondroitin sulfate has been shown to create a higher molecular weight polymer that is more effective in promoting chondrogenesis. ucl.ac.uk

Another strategy is the development of chondroitin sulfate mimetics . For instance, chondroitin sulfate-curcumin amphiphilic polymers have been synthesized to combine the anti-inflammatory properties of both molecules. In addition, the introduction of chondroitin sulfate into polymer-peptide conjugates is being explored for targeted gene delivery systems. researchgate.net These innovative approaches highlight the potential of engineering chondroitin sulfate-based molecules for a wide range of biomedical applications.

Interactions of Chondroitin Hydrogen Sulfate Sodium Salt with Biological Macromolecules

Characterization of Binding Affinity and Specificity with Proteins (e.g., growth factors, enzymes)

The interaction between Chondroitin (B13769445) Hydrogen Sulfate (B86663) Sodium Salt and proteins is primarily driven by electrostatic forces, owing to the negatively charged sulfate and carboxyl groups on the GAG chain interacting with positively charged amino acid residues on the protein surface. nih.gov However, the binding is more complex than a simple charge-to-charge interaction, with non-ionic forces such as hydrogen bonds and hydrophobic interactions also playing a significant role. nih.gov The specificity of these interactions is determined by the unique sulfation patterns along the chondroitin sulfate chain, which creates distinct binding sites for different proteins. mdpi.com

Interaction with Growth Factors: Chondroitin sulfate is known to bind to a variety of heparin-binding growth factors, thereby modulating their stability, localization, and activity. The sulfation pattern is a critical determinant of this binding specificity and affinity. For instance, oversulfated forms of chondroitin sulfate, such as Chondroitin Sulfate E (CS-E), have shown specific and high-affinity interactions with several growth factors. researchgate.net

A filter binding assay demonstrated the direct binding of several growth factors to a radiolabeled form of CS-E. researchgate.net Subsequent analysis using surface plasmon resonance further characterized these interactions, revealing specific kinetic parameters. researchgate.net

| Growth Factor | Dissociation Constant (Kd) | Reference |

| Midkine (MK) | 1.8 x 10⁻⁸ M | researchgate.net |

| Pleiotrophin (PTN) | 2.1 x 10⁻⁸ M | researchgate.net |

| Fibroblast growth factor-2 (FGF-2) | 2.5 x 10⁻⁷ M | researchgate.net |

| Heparin-binding EGF-like growth factor (HB-EGF) | 2.6 x 10⁻⁷ M | researchgate.net |

| Fibroblast growth factor-10 (FGF-10) | 1.1 x 10⁻⁷ M | researchgate.net |

| Fibroblast growth factor-16 (FGF-16) | 1.4 x 10⁻⁷ M | researchgate.net |

| Fibroblast growth factor-18 (FGF-18) | 1.5 x 10⁻⁷ M | researchgate.net |

| Fibroblast growth factor-1 (FGF-1) | Weak binding, high Kd | researchgate.net |

The binding affinity for Fibroblast Growth Factor-2 (FGF-2) is particularly sensitive to the specific arrangement of sulfate groups. Studies comparing various natural and semi-synthetic chondroitin sulfates have shown that the surface charge distribution on the helical structure of the polysaccharide, modulated by the sulfation pattern, is key to this interaction. nih.gov

| Chondroitin Sulfate Variant | Description | Binding Affinity to FGF-2 (Kd in µM) | Reference |

| CS-A | 4-O-sulfated GalNAc | 1.31 (Step 1), 0.0038 (Step 2) | nih.gov |

| CS-C | 6-O-sulfated GalNAc | 130 (Step 1), 0.0018 (Step 2) | nih.gov |

| CS-D | 2-O-sulfated GlcA and 6-O-sulfated GalNAc | 12.3 (Step 1), 0.0029 (Step 2) | nih.gov |

| CS-E | 4-O- and 6-O-disulfated GalNAc | 21.0 (Step 1), 0.0036 (Step 2) | nih.gov |

(Binding follows a two-step model: initial weak complex formation followed by maturation to a tight binding complex) nih.gov

Interaction with Enzymes: Chondroitin sulfate also interacts with and modulates the activity of various enzymes. For example, it facilitates the activation of Cathepsin K, a lysosomal collagenase, by promoting the autoprocessing of its pro-domain into a fully mature and active enzyme. researchgate.net It also interacts with enzymes that degrade it, such as chondroitin lyases, which are used in research to depolymerize chondroitin sulfate for structural and functional analysis. mdpi.com

Modulatory Effects on Cell Surface Receptors and Signaling Cascades

As a component of cell surface proteoglycans, chondroitin sulfate is strategically positioned to interact with cell surface receptors and influence signaling pathways. nih.govfrontiersin.org These interactions are crucial for regulating a wide range of cellular behaviors, including adhesion, migration, and proliferation. unl.eduwebmd.com

One of the most well-studied receptors for chondroitin sulfate is CD44, a transmembrane glycoprotein (B1211001) involved in cell-cell and cell-matrix interactions. unl.eduunl.edu The binding of chondroitin sulfate to CD44 can trigger intracellular signaling events that affect cell motility and survival. unl.edu For example, Chondroitin Sulfate A has been shown to regulate fibrosarcoma cell adhesion and migration through signaling pathways involving JNK and tyrosine kinases. webmd.com

Chondroitin sulfate also acts as a co-receptor for various growth factors, presenting them to their high-affinity signaling receptors on the cell surface. This function is essential for processes like cardiac development, where spatially and temporally restricted expression of chondroitin sulfate is required for the normal patterning of the atrioventricular canal. nih.gov

Furthermore, chondroitin sulfate on the cell surface can be exploited by pathogens. It has been identified as a specific receptor for erythrocytes infected with Plasmodium falciparum, the parasite that causes malaria. nih.govnih.gov The binding of infected red blood cells to chondroitin sulfate A on the surface of endothelial cells is a critical step in the pathogenesis of cerebral malaria. nih.govnih.gov

Role in Protein Aggregation and Fibrillation Processes

Chondroitin sulfate has been implicated in the pathological aggregation and fibrillation of several proteins associated with neurodegenerative diseases and amyloidosis. Its polyanionic nature allows it to act as a scaffold, promoting the assembly of amyloidogenic proteins into insoluble fibrils. researchgate.net

A prominent example is its interaction with the tau protein, which forms neurofibrillary tangles in Alzheimer's disease. In vitro studies have shown that sulfated glycosaminoglycans, including chondroitin sulfate, can facilitate the polymerization of tau into paired helical filaments (PHFs), the main component of these tangles. researchgate.net Analysis of fibrils from Alzheimer's patients has suggested that chondroitin sulfate is incorporated into the structure of the tau PHFs. researchgate.net

Similarly, chondroitin sulfate A has been demonstrated to have a potent promotional effect on the fibrillation of human islet amyloid polypeptide (hIAPP), whose aggregation is a pathological hallmark of type 2 diabetes. nih.gov This effect is particularly pronounced at phospholipid membranes, suggesting that interactions between chondroitin sulfate and cell membranes may significantly influence protein aggregation processes in vivo. nih.gov

Biomaterial Science and Tissue Engineering Applications of Chondroitin Hydrogen Sulfate Sodium Salt

Integration into Hydrogel Systems for Advanced Biomedical Scaffolds

Hydrogels, with their high water content and tunable physical properties, serve as excellent platforms for creating three-dimensional (3D) scaffolds that mimic the native cellular microenvironment. nih.govdntb.gov.ua The incorporation of chondroitin (B13769445) hydrogen sulfate (B86663) sodium salt into hydrogel systems significantly enhances their biofunctionality, making them more suitable for a range of biomedical applications.

Chondroitin sulfate-based hydrogels can be engineered to possess specific mechanical and biochemical properties. youtube.com For instance, methacrylated chondroitin sulfate can be used to fabricate hydrogels with varying concentrations of the polymer, which in turn influences their ability to bind and deposit charged ions like calcium and phosphate (B84403), a crucial aspect for bone tissue engineering. nih.gov Studies have shown that increasing the concentration of chondroitin sulfate in polyethylene (B3416737) glycol diacrylate (PEGDA)-based hydrogels leads to enhanced bone formation in cranial defect models. nih.gov

Furthermore, these hydrogels can be designed to be injectable, allowing for minimally invasive procedures. researchgate.net The combination of chondroitin sulfate with other natural polymers, such as chitosan, has been explored to create hydrogels with improved structural integrity and biological activity for applications like wound healing. nih.gov The porous structure of these hydrogels is beneficial for the sustained release of therapeutic agents. nih.gov

The table below summarizes the characteristics of different chondroitin sulfate-based hydrogel systems.

| Hydrogel Composition | Crosslinking Method | Key Characteristics | Potential Application |

| Chondroitin Sulfate Methacrylate (CS-MA) & Polyethylene Glycol Diacrylate (PEGDA) | Photocrosslinking | Tunable mechanical properties, supports cell proliferation | Cartilage and bone tissue engineering nih.govresearchgate.net |

| Chondroitin Sulfate & Chitosan | Freeze-gelation | Porous structure, antibacterial properties (when loaded with garlic extract) | Wound healing nih.gov |

| Chondroitin Sulfate & Hyaluronic Acid | Polymer network formation | Anti-inflammatory, promotes chondrogenic activity | Cartilage regeneration in pro-inflammatory environments nih.gov |

Application in Regenerative Medicine Scaffolds for Connective Tissue Regeneration

Chondroitin hydrogen sulfate sodium salt is a key structural component of connective tissues such as cartilage, tendons, and ligaments, making it an ideal biomaterial for creating scaffolds aimed at their regeneration. dovepress.comnih.gov Its presence in these scaffolds helps to create a microenvironment that encourages cell adhesion, proliferation, and differentiation, ultimately leading to the formation of new tissue. acs.orgnih.gov

In the context of tendon and ligament repair, scaffolds incorporating chondroitin sulfate have shown promise. For instance, combining chondroitin sulfate with thermoplastic polyurethane in nanofibrous scaffolds has resulted in materials with mechanical properties comparable to native tendons. acs.org The inclusion of chondroitin sulfate is intended to stimulate cell adhesion and proliferation, overcoming the hydrophobicity of the synthetic polymer. acs.org Similarly, incorporating chondroitin-6-sulfate into collagen sponges has been shown to improve the linear stiffness of tissue-engineered constructs for tendon repair, particularly when combined with mechanical stimulation. nih.gov

For cartilage regeneration, collagen-chondroitin sulfate scaffolds have been extensively studied. nih.gov These scaffolds provide a porous structure that supports the growth of chondrocytes and mesenchymal stem cells. nih.gov A novel approach using centrifugation has been developed to create highly concentrated collagen-chondroitin sulfate scaffolds with significantly improved mechanical properties and water uptake, demonstrating their potential for cartilage tissue engineering. nih.gov

The following table highlights research findings on chondroitin sulfate in scaffolds for connective tissue regeneration.

| Tissue Target | Scaffold Composition | Key Research Finding |

| Tendon | Thermoplastic polyurethane, cerium oxide nanoparticles, chondroitin sulfate | Scaffolds exhibited remarkable mechanical properties comparable to native tendons and promoted cell adhesion and proliferation. acs.org |

| Tendon | Type I collagen, chondroitin-6-sulfate | The interaction of C6S incorporation and mechanical stimulation produced a benefit for the linear stiffness of tissue-engineered constructs. nih.gov |

| Cartilage | Collagen, chondroitin sulfate | A centrifugation-based method resulted in scaffolds with four times as much collagen and up to 30 times improved mechanical properties. nih.gov |

Development of Drug Delivery Systems Utilizing this compound as a Carrier

The unique physicochemical properties of this compound, including its negative charge and biocompatibility, make it an attractive candidate for the development of advanced drug delivery systems. tandfonline.comcd-bioparticles.net It can be used to create nanocarriers that improve the stability, solubility, and targeted delivery of therapeutic agents. dovepress.comcd-bioparticles.net

Chondroitin sulfate-based nanoparticles have been investigated for their potential in cancer therapy. acs.org Due to its structural similarity to hyaluronic acid, chondroitin sulfate can bind to the CD44 receptor, which is often overexpressed on the surface of tumor cells, enabling targeted drug delivery. tandfonline.comcd-bioparticles.net These nanoparticles can be formulated in various ways: as a surface modifier to improve the biocompatibility of other nanoparticles, as a skeletal material grafted with other polymers, or as an amphiphilic polymer formed by conjugation with small molecule drugs. cd-bioparticles.net